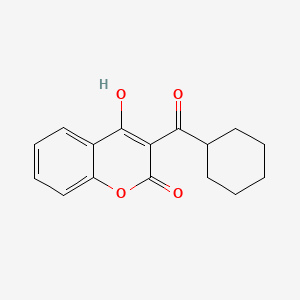
3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one, also known as HCC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities. HCC has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one is not yet fully understood, but it is believed to involve the modulation of various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has been found to inhibit the activity of various enzymes and transcription factors involved in these processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has been found to possess various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as anticancer activity. 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one in lab experiments include its diverse biological activities, making it a potential candidate for various applications. 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for research on 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one, including the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one and to optimize its synthesis and purification methods. Additionally, the development of 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one-based drug delivery systems could enhance its therapeutic potential and reduce potential toxicity.
Synthesis Methods
3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with cyclohexanecarbonyl chloride in the presence of a base catalyst. This reaction results in the formation of 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one, which can be purified through column chromatography. The purity and yield of the final product can be optimized through various modifications of the reaction conditions.
Scientific Research Applications
3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-(cyclohexanecarbonyl)-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)20-16(13)19/h4-5,8-10,18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOLEWWNGIMKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715874 |
Source


|
| Record name | 3-(Cyclohexanecarbonyl)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one | |
CAS RN |
113087-24-4 |
Source


|
| Record name | 3-(Cyclohexanecarbonyl)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


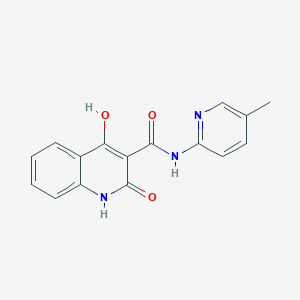
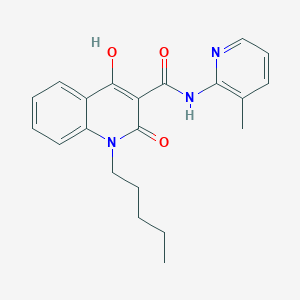
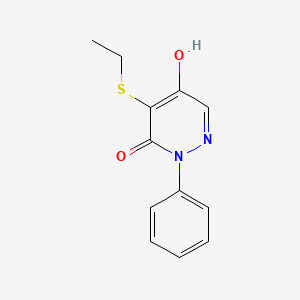
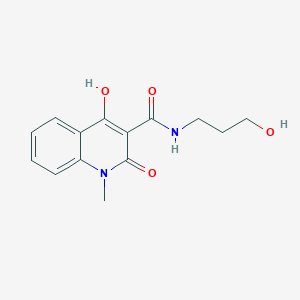
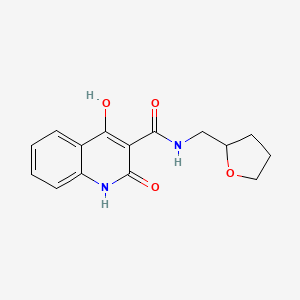
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5914030.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5914035.png)
![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914059.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B5914066.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)